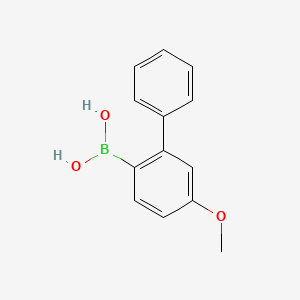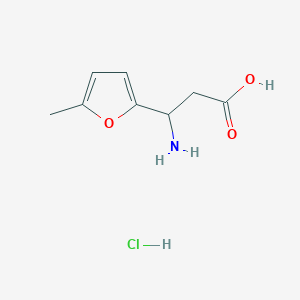![molecular formula C10H10N2O4 B13543498 3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two isoxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid typically involves the oxidation of 3,5,5-trimethylhexanal. The process includes the use of oxygen and metal catalysts such as cobalt, manganese, or copper salts to promote the oxidation reaction . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: The isoxazole rings allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including lubricants and polymers.
Mecanismo De Acción
The mechanism by which 3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole rings provide sites for binding to enzymes and receptors, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-Bis(hydroxymethyl)-3,3’-biisoxazole
- 4,4’,5,5’-Tetrakis(hydroxymethyl)-3,3’-biisoxazole
- 3,3’,5,5’-Tetramethylbenzidine
Uniqueness
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid is unique due to its specific arrangement of isoxazole rings and the presence of a carboxylic acid group. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H10N2O4 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-4-7(5(2)15-11-4)9-8(10(13)14)6(3)16-12-9/h1-3H3,(H,13,14) |
Clave InChI |
POLGKDVALGSQEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=NOC(=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



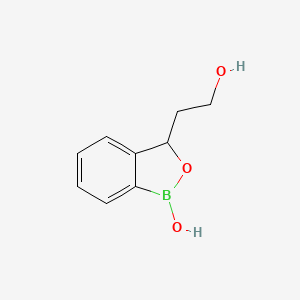
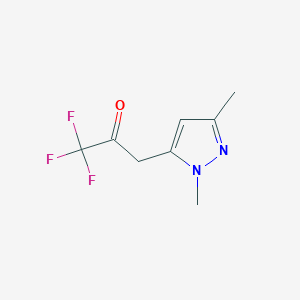
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
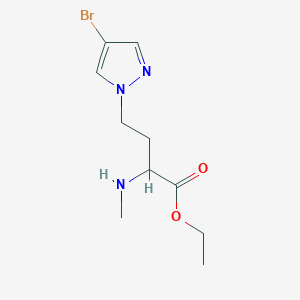
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)

![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)



